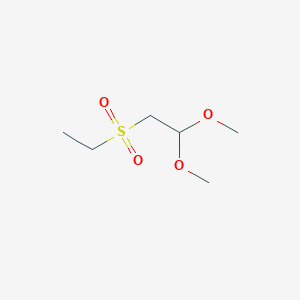![molecular formula C10H14O B14471603 (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one CAS No. 67690-48-6](/img/structure/B14471603.png)
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one is a bicyclic organic compound with a unique structure that includes a bicyclo[310]hexane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropyl bromide.
Formation of Bicyclic Ring: The key step involves the formation of the bicyclic ring system through a series of cyclization reactions. This can be achieved using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of Methylidene Group: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the ketone group of the bicyclic intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and solvent) can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or sodium borohydride (NaBH4) in methanol.
Substitution: Halides (e.g., NaBr) or amines (e.g., NH3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.
Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one: A stereoisomer with similar chemical properties but different biological activity.
Bicyclo[3.1.0]hexan-3-one: A simpler analog without the methylidene and isopropyl groups, used as a reference compound in studies.
Uniqueness
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
67690-48-6 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H14O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8H,3-5H2,1-2H3/t8?,10-/m0/s1 |
Clé InChI |
PBLWMCQDAGOTPV-HTLJXXAVSA-N |
SMILES isomérique |
CC(C)[C@@]12CC1C(=C)C(=O)C2 |
SMILES canonique |
CC(C)C12CC1C(=C)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
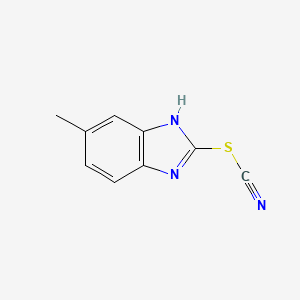


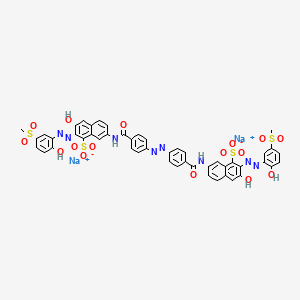
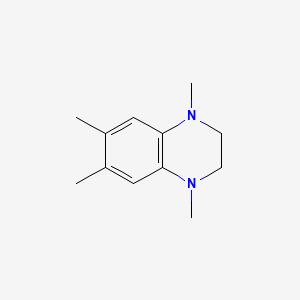

![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)

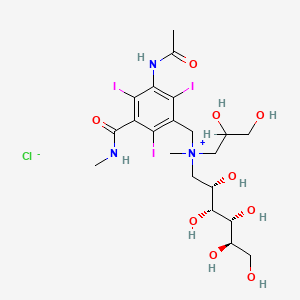
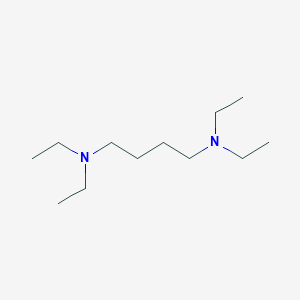
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
